9-(1-Bromovinyl)anthracene

Organic Synthesis Cross-Coupling Chemistry Optoelectronic Materials

9-(1-Bromovinyl)anthracene is a functionalized anthracene derivative bearing a bromovinyl substituent at the 9-position of the anthracene core. This structural motif positions the compound as a potential building block for cross-coupling chemistry and materials science applications involving extended π-conjugated systems.

Molecular Formula C16H11Br
Molecular Weight 283.16 g/mol
Cat. No. B15334782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(1-Bromovinyl)anthracene
Molecular FormulaC16H11Br
Molecular Weight283.16 g/mol
Structural Identifiers
SMILESC=C(C1=C2C=CC=CC2=CC3=CC=CC=C31)Br
InChIInChI=1S/C16H11Br/c1-11(17)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10H,1H2
InChIKeyKCIUSUUCDGJZOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(1-Bromovinyl)anthracene: Sourcing Guidance and Baseline Characterization for Anthracene-Based Research Intermediates


9-(1-Bromovinyl)anthracene is a functionalized anthracene derivative bearing a bromovinyl substituent at the 9-position of the anthracene core. This structural motif positions the compound as a potential building block for cross-coupling chemistry and materials science applications involving extended π-conjugated systems. However, comprehensive, publicly accessible, and authoritative data quantifying its physicochemical properties, photophysical behavior, or device performance relative to structural analogs are not available within the defined source constraints .

Why 9-(1-Bromovinyl)anthracene Cannot Be Indiscriminately Substituted in Precision Synthesis and Optoelectronic Device Fabrication


While anthracene derivatives share a common aromatic core, substitution at the 9-position with a bromovinyl group introduces a distinct combination of electronic and steric effects that fundamentally alter reactivity and photophysical outcomes relative to unsubstituted anthracene, 9-bromoanthracene, or 9-vinylanthracene. The presence of the bromine atom provides a handle for selective cross-coupling, while the vinyl linker modifies the π-conjugation pathway and can influence molecular packing, emission wavelength, and charge transport properties. Therefore, generic substitution without specific performance validation risks compromised synthetic efficiency, altered optical properties, and suboptimal device performance. The absence of publicly available comparative performance data for 9-(1-bromovinyl)anthracene underscores the necessity for end-users to conduct independent, application-specific validation before substituting this compound for any in-class alternative [1].

9-(1-Bromovinyl)anthracene Quantitative Differentiation: Evidence Gap Analysis


Assessment of Available Differential Performance Data for 9-(1-Bromovinyl)anthracene

No high-strength differential evidence meeting the required admission criteria (clear comparator, quantitative data for both target and comparator, defined experimental context) was identified for 9-(1-bromovinyl)anthracene within the authorized source boundaries. The available information is limited to basic chemical supplier catalog data, which provides molecular formula and purity specifications but no performance comparisons against structural analogs such as 9-bromoanthracene, 9-vinylanthracene, or 9-(2-bromovinyl)anthracene. This evidence gap precludes a meaningful, data-driven evaluation of why a scientific or industrial user should prioritize this compound over closely related alternatives.

Organic Synthesis Cross-Coupling Chemistry Optoelectronic Materials

9-(1-Bromovinyl)anthracene Application Context: Potential Use Cases and Sourcing Considerations


Exploratory Organic Synthesis and Cross-Coupling Methodology Development

9-(1-Bromovinyl)anthracene may be utilized as a building block in exploratory synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions where the bromovinyl group serves as an electrophilic partner for constructing extended π-conjugated systems. However, the lack of published comparative reaction yields, selectivity data, or optimized conditions for this specific compound relative to 9-bromoanthracene or 9-vinylanthracene means that its utility in this context is unproven and must be established by the end-user through independent experimentation.

Optoelectronic Materials Research Requiring Custom Anthracene-Based Chromophores

Given the well-documented role of anthracene derivatives in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes, 9-(1-bromovinyl)anthracene presents a potential scaffold for developing novel emissive materials. However, no device performance metrics (e.g., external quantum efficiency, current efficiency, turn-on voltage, luminance) are publicly available for devices incorporating this compound, nor are there comparative photophysical data (e.g., quantum yield, emission lifetime, absorption/emission maxima) against established anthracene-based emitters. Procurement for this purpose is therefore speculative and requires substantial in-house characterization.

Method Validation and Analytical Standard Procurement

Researchers may source 9-(1-bromovinyl)anthracene as an analytical standard for method development in chromatography or spectroscopy. The primary procurement consideration in this scenario is chemical purity and lot-to-lot consistency as certified by the supplier, rather than functional performance relative to alternatives. Sourcing decisions should be guided by vendor-provided certificates of analysis and compliance with laboratory quality standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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